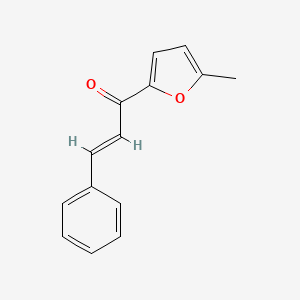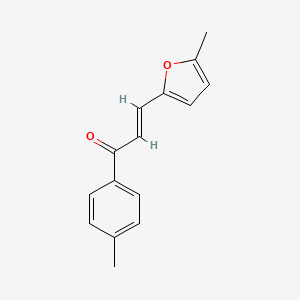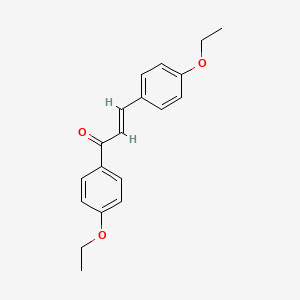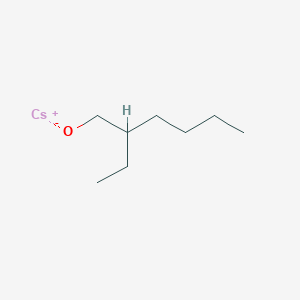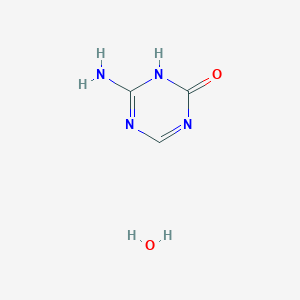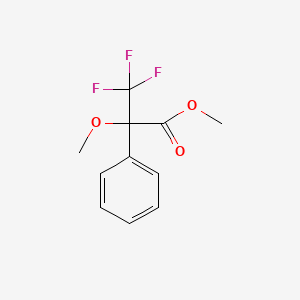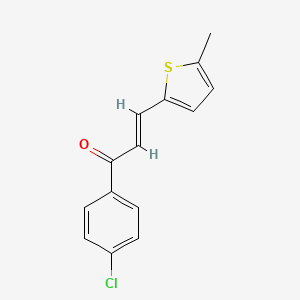
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as 2E-CMP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used to study a variety of biochemical and physiological processes.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine followed by dehydration of the resulting imine to yield the final product.
Starting Materials
4-chloroacetophenone, 5-methyl-2-thienylmethanamine
Reaction
Step 1: Condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine intermediate., Step 2: Dehydration of the imine intermediate using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product, (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.
Scientific Research Applications
2E-CMP has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain environmental factors on the body. In addition, 2E-CMP has been used in the development of new drugs and treatments for various diseases.
Mechanism Of Action
2E-CMP works by binding to certain receptors in the body, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity. Once bound to the receptor, 2E-CMP activates the receptor, resulting in a variety of effects, depending on the type of receptor it binds to. For example, when 2E-CMP binds to the GABA-A receptor, it increases the activity of the receptor, which in turn increases the activity of the neurotransmitter GABA, resulting in an overall calming effect.
Biochemical And Physiological Effects
2E-CMP has a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, as well as an antidepressant effect. It has also been shown to have a neuroprotective effect, as well as an anti-inflammatory effect. In addition, 2E-CMP has been shown to have an anticonvulsant effect, as well as an anti-tumor effect.
Advantages And Limitations For Lab Experiments
The use of 2E-CMP in laboratory experiments has several advantages. It is easy to synthesize, and is relatively inexpensive. It is also highly versatile, as it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using 2E-CMP in laboratory experiments. For example, it is not as stable as other compounds, and can degrade over time. In addition, it is not as soluble in water as some other compounds, making it difficult to use in certain experiments.
Future Directions
The use of 2E-CMP in scientific research is likely to continue to expand in the future. It has already been used in the development of new drugs and treatments for various diseases, and this trend is likely to continue. In addition, it is likely that 2E-CMP will be used to study the effects of various environmental factors on the body, as well as to study the effects of certain hormones on the body. Finally, it is likely that 2E-CMP will be used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSLLPEVNXUEI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
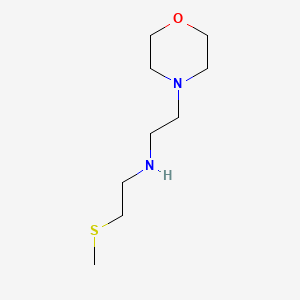
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
